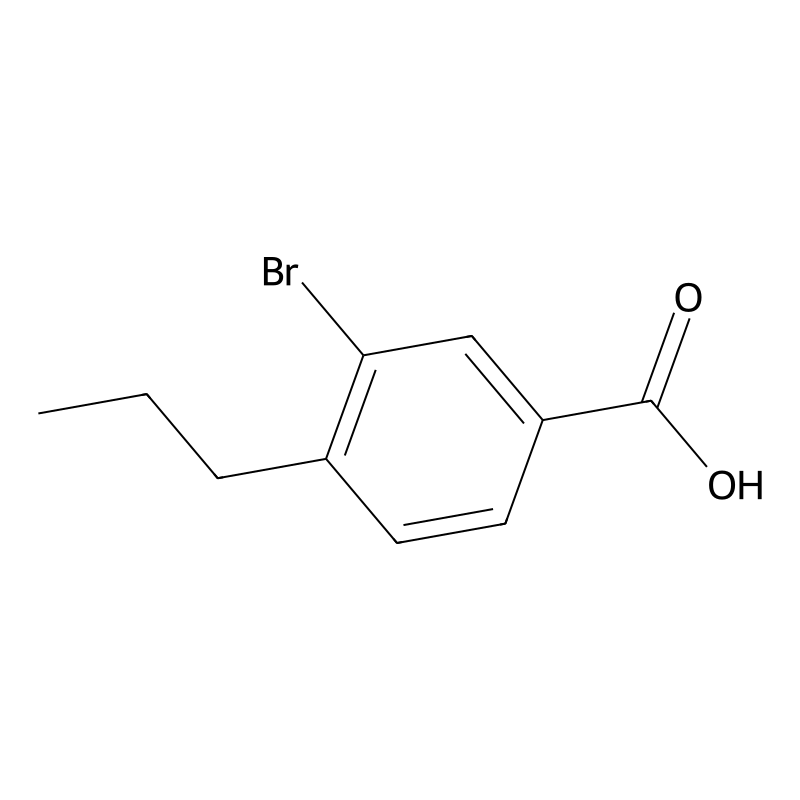

3-Bromo-4-propylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-4-propylbenzoic acid is an aromatic compound characterized by the presence of a bromine atom and a propyl group attached to a benzoic acid structure. Its molecular formula is , and it features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. This compound is recognized for its role in organic synthesis and as an intermediate in various

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to different substituted derivatives.

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride.

- Oxidation Reactions: The propyl side chain can be oxidized to yield more complex carboxylic acids or other functional groups.

These reactions highlight the compound's versatility in organic synthesis, allowing for the formation of diverse derivatives that can be tailored for specific applications.

The biological activity of 3-Bromo-4-propylbenzoic acid has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, impacting metabolic pathways. Its structural components, particularly the bromine atom and the carboxylic acid group, play crucial roles in its interaction with biological targets. Specific studies indicate that similar compounds may exhibit antimicrobial or anticancer properties, although detailed investigations into 3-Bromo-4-propylbenzoic acid's specific biological effects are still limited.

The synthesis of 3-Bromo-4-propylbenzoic acid can be achieved through several methods:

- Bromination of 4-Propylbenzoic Acid: This method involves the direct bromination of 4-propylbenzoic acid using bromine or N-bromosuccinimide under controlled conditions.

- Propylation of 3-Bromobenzoic Acid: Starting from 3-bromobenzoic acid, a propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst.

- Oxidative Methods: Propylbenzene derivatives can be oxidized to obtain the corresponding carboxylic acids, followed by bromination.

These methods provide pathways to synthesize 3-Bromo-4-propylbenzoic acid efficiently and effectively.

3-Bromo-4-propylbenzoic acid finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses, particularly in drug design.

- Material Science: The compound may be utilized in the development of specialty chemicals and polymers.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Interaction studies involving 3-Bromo-4-propylbenzoic acid focus on its biochemical interactions and potential effects on biological systems. Research indicates that it may interact with specific enzymes or receptors, influencing metabolic pathways. The presence of the bromine atom enhances its lipophilicity, potentially affecting its absorption and distribution within biological systems. Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects.

Several compounds share structural similarities with 3-Bromo-4-propylbenzoic acid. A comparison highlights their unique characteristics:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Propylbenzoic Acid | Lacks bromine; less reactive due to absence of halogen. | |

| 3-Bromo-4-methylbenzoic Acid | Contains a methyl group instead of propyl; affects sterics. | |

| 3-Bromo-4-isopropylbenzoic Acid | Isopropyl group alters physical properties compared to propyl. |

Uniqueness

The uniqueness of 3-Bromo-4-propylbenzoic acid lies in the combination of both the bromine atom and the propyl group on the benzoic acid framework, which enhances its reactivity and applicability in various synthetic routes compared to its analogs. This specific substitution pattern allows for distinct interactions with biological targets and facilitates diverse chemical transformations, making it an important compound in research and industrial chemistry.